2-ethylpyridine-4-carboximidothioic acid
Overview
Description
2-ethylpyridine-4-carboximidothioic acid is a chemical compound with the molecular formula C8H10N2S. It is a non-polymeric compound with a molecular weight of 166.243 Da . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-ethylpyridine-4-carboximidothioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with carbon disulfide and ammonia under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
2-ethylpyridine-4-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethylpyridine-4-carboximidothioic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-ethylpyridine-4-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-ethylpyridine-4-carboximidothioic acid can be compared with other similar compounds, such as:
2-ethylpyridine: A simpler derivative with similar structural features but lacking the carboximidothioic acid group.
4-carboximidothioic acid derivatives: Compounds with similar functional groups but different substituents on the pyridine ring.
Ethionamide: A related compound used as an antitubercular agent, which also contains a thioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylpyridine-4-carboximidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCXXJPGCBFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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